molecular formula C13H12N2OS2 B12612121 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one CAS No. 872201-31-5

1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one

Cat. No.: B12612121
CAS No.: 872201-31-5
M. Wt: 276.4 g/mol
InChI Key: XUXMJCFPRWFUNS-UHFFFAOYSA-N
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Description

1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one is an organic compound characterized by the presence of two pyridine rings connected via a sulfanyl group to a central propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one typically involves the reaction of pyridine-4-thiol with 1,3-dibromopropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromine atoms, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: Pyridine-4-thiol, 1,3-dibromopropan-2-one

    Solvent: Typically anhydrous ethanol or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Catalyst: Often a base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of pyridine-4-thiol and 1,3-dibromopropan-2-one are handled in industrial reactors.

    Optimization: Reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran at low temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require a catalyst such as iron or aluminum chloride and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one involves its interaction with molecular targets through its sulfanyl and pyridine groups. These interactions can modulate various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

    Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways and cellular responses.

    DNA Intercalation: The pyridine rings can intercalate into DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(pyridin-3-yl)sulfanyl]propan-2-one: Similar structure but with pyridine rings at the 3-position.

    1,3-Bis[(pyridin-2-yl)sulfanyl]propan-2-one: Pyridine rings at the 2-position.

    1,3-Bis[(pyridin-4-yl)oxy]propan-2-one: Similar compound with oxy groups instead of sulfanyl groups.

Uniqueness

1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one is unique due to the specific positioning of the pyridine rings and the presence of sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

872201-31-5

Molecular Formula

C13H12N2OS2

Molecular Weight

276.4 g/mol

IUPAC Name

1,3-bis(pyridin-4-ylsulfanyl)propan-2-one

InChI

InChI=1S/C13H12N2OS2/c16-11(9-17-12-1-5-14-6-2-12)10-18-13-3-7-15-8-4-13/h1-8H,9-10H2

InChI Key

XUXMJCFPRWFUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCC(=O)CSC2=CC=NC=C2

Origin of Product

United States

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